molecular formula C22H19N3O4 B589109 cis-ent-Tadalafil-d3 CAS No. 1329799-70-3

cis-ent-Tadalafil-d3

Cat. No. B589109
CAS RN: 1329799-70-3
M. Wt: 392.429
InChI Key: WOXKDUGGOYFFRN-ATUCCMFHSA-N
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Description

“Cis-ent-Tadalafil-d3” is a stable isotope labelled form of Tadalafil . It is a biochemical used for proteomics research . The molecular formula is C22H16D3N3O4 and the molecular weight is 392.42 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C22H19N3O4 . The InChI representation of the molecule is InChI=1S/C22H19N3O4/c1-24-10-19 (26)25-16 (22 (24)27)9-14-13-4-2-3-5-15 (13)23-20 (14)21 (25)12-6-7-17-18 (8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3 . The SMILES representation is [2H]C([2H])([2H])N1CC(=O)N2C@HCC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 .

Mechanism of Action

Tadalafil, the non-deuterated form of “cis-ent-Tadalafil-d3”, is a selective phosphodiesterase-5 (PDE5) inhibitor . It facilitates the relaxation of smooth muscle leading to penile erection . It is used for the treatment of erectile dysfunction (ED), prostatic benign hyperplasia (PBH), and pulmonary arterial hypertension (PAH) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to produce the labeled compound. The synthesis pathway involves several steps, including protection, deprotection, coupling, and reduction reactions.", "Starting Materials": [ "4-(1,2,3,4-tetrahydro-1-isoquinolinyl)-N-(6-(1,3-benzodioxol-5-yl)-2-methyl-2-(2-(trifluoromethyl)ethylamino)pyrimidin-4-yl)benzenesulfonamide", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic anhydride", "Pyridine", "Triethylamine" ], "Reaction": [ "Protection of the primary amine group using acetic anhydride and pyridine", "Coupling of the protected amine with the appropriate deuterated pyrimidine derivative using triethylamine as a base", "Deprotection of the amine using hydrochloric acid", "Reduction of the nitro group using sodium borohydride in deuterium oxide", "Acidification of the reaction mixture using hydrochloric acid", "Extraction of the product using ethyl acetate", "Purification of the product using column chromatography" ] }

CAS RN

1329799-70-3

Molecular Formula

C22H19N3O4

Molecular Weight

392.429

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-ATUCCMFHSA-N

SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

synonyms

6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  (6S-cis)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-_x000B_hexahydro-2-(methyl-d3)pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione; 

Origin of Product

United States

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